Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
CAS No.: 2379321-26-1
Cat. No.: VC11679824
Molecular Formula: C10H7BrF4O2
Molecular Weight: 315.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379321-26-1 |
|---|---|
| Molecular Formula | C10H7BrF4O2 |
| Molecular Weight | 315.06 g/mol |
| IUPAC Name | ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |
| Standard InChI Key | XCVRYXVZYCSSPD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Introduction
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a synthetic organic compound characterized by its complex aromatic structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzoate ester. This compound's unique combination of functional groups contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve high yield and purity. Common methods may include halogenation reactions, followed by esterification to introduce the ethyl ester group.
Biological Activity and Potential Applications
Research into Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate suggests potential biological activities, particularly in the domains of antimicrobial and anticancer research. The trifluoromethyl group is known to enhance binding affinity to biological targets, which could improve its efficacy as a pharmaceutical intermediate.
| Compound Feature | Biological Impact |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and membrane permeability, potentially improving biological potency. |
| Bromine Atom | Contributes to reactivity and stability, influencing interactions with biological targets. |
| Fluorine Atom | Affects reactivity and stability, potentially modulating enzyme or receptor interactions. |
Comparison with Similar Compounds
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be compared with other compounds that share similar structural features but differ in specific functional groups or their positions.
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